2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Description
Molecular Formula: C₁₄H₁₅BF₂NO₃ Molecular Weight: 295.11 g/mol Structural Features:
- A phenyl ring substituted with 2,3-difluoro groups, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) at the 4-position, and an acetonitrile group (-CH₂CN) attached via an ether linkage at the phenoxy position. Key Applications:
- Used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in pharmaceutical and materials chemistry .
- The acetonitrile moiety serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or cyclization to heterocycles) .
Properties
Molecular Formula |
C14H16BF2NO3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
2-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile |
InChI |
InChI=1S/C14H16BF2NO3/c1-13(2)14(3,4)21-15(20-13)9-5-6-10(19-8-7-18)12(17)11(9)16/h5-6H,8H2,1-4H3 |
InChI Key |
WCGRSZZWIKDBNI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile typically involves the reaction of 2,3-difluorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with acetonitrile under similar conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetonitriles.
Scientific Research Applications
2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The dioxaborolane group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications :
Substituent Position and Electronic Effects: The 2,3-difluoro groups in the target compound introduce electron-withdrawing effects, enhancing the boronate’s electrophilicity in Suzuki couplings compared to non-fluorinated analogs like 2-[3-(pinacol boronate)phenoxy]acetonitrile . This accelerates oxidative addition with Pd catalysts . Methoxy-substituted analogs (e.g., 2-[5-methoxy-2-(pinacol boronate)phenoxy]acetonitrile) exhibit reduced reactivity due to electron-donating effects .
Functional Group Versatility :
- The acetonitrile group distinguishes the target compound from aldehyde derivatives (e.g., ). Nitriles enable diverse transformations, such as hydrolysis to amides or carboxylic acids, which are critical in drug synthesis .
Synthetic Accessibility :
- The target compound is synthesized via Pd-catalyzed borylation (e.g., using pinacolborane and Pd(OAc)₂, as in ), whereas fluorinated precursors may require additional steps to introduce fluorine atoms .
Stability and Solubility: Fluorine atoms increase lipophilicity, improving solubility in organic solvents (e.g., THF, acetonitrile) compared to hydroxyl- or methoxy-substituted analogs . The boronate ester remains moisture-sensitive, requiring anhydrous storage similar to other organoboron compounds .
Biological Activity
2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile is a compound of interest due to its potential biological applications. This article explores its biological activity by reviewing relevant studies and findings.
- Molecular Formula : C13H14BF2NO2
- Molecular Weight : 256.05 g/mol
- CAS Number : 2345641-33-8
The compound exhibits biological activity primarily through interaction with specific biological pathways. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design targeting various diseases.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives containing the dioxaborolane structure can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes linked to tumor progression. For instance, compounds with similar structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Neuroprotective Effects : Some studies indicate that related compounds could have neuroprotective properties, potentially benefiting conditions such as Parkinson's disease.
Case Study 1: Anticancer Properties
A study conducted by researchers at the Groningen Research Institute of Pharmacy synthesized various derivatives of dioxaborolane and assessed their biological activity against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborolane Derivative A | 5.0 | MCF-7 |
| Dioxaborolane Derivative B | 7.5 | PC-3 |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a series of dioxaborolane derivatives were tested for their ability to inhibit CDK4/6. The results demonstrated that these compounds could effectively reduce kinase activity in vitro, suggesting potential as therapeutic agents for cancer treatment .
| Compound | % Inhibition at 10 µM |
|---|---|
| Compound X | 85% |
| Compound Y | 75% |
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile of the compound. According to safety data sheets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
